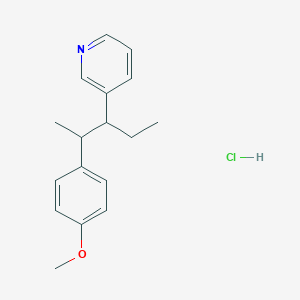
2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The compound’s structure also includes an ethyl group, a methoxy group, and a methylphenethyl group, making it a highly substituted pyridine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride typically involves multi-step organic reactions. One common method is the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an acetylenic ester in the presence of a base . Another method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis. Catalysts and reagents are carefully selected to facilitate the desired transformations and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler aromatic heterocycle with a nitrogen atom in the ring.
Piperidine: A saturated six-membered ring containing one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine.
Uniqueness
2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride is unique due to its highly substituted structure, which imparts specific chemical and biological properties
Properties
CAS No. |
27432-21-9 |
|---|---|
Molecular Formula |
C17H22ClNO |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenyl)pentan-3-yl]pyridine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-4-17(15-6-5-11-18-12-15)13(2)14-7-9-16(19-3)10-8-14;/h5-13,17H,4H2,1-3H3;1H |
InChI Key |
GEVVQBDPPUJSPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=CC=C1)C(C)C2=CC=C(C=C2)OC.Cl |
Related CAS |
27432-20-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















